Inhibitory Potency Against Bovine Kidney α-L-Fucosidase: Direct Comparison with the Closest Structural Analog
The target compound inhibits bovine kidney α-L-fucosidase (EC 3.2.1.51) with a Ki of 80 nM (0.00008 mM), as reported in the primary structure–activity study by Moreno-Clavijo et al. [1]. Its closest structural congener, (2S,3S,4R,5S)-2-[(biphenyl-4-ylamino)methyl]-5-methylpyrrolidine-3,4-diol—which shares the identical pyrrolidine stereochemistry but bears a larger biphenylamino-methyl substituent at C-2 in place of the benzimidazol-2-yl group—exhibits a Ki of 40 nM (0.00004 mM) in the same assay [1]. The 2-fold difference in potency demonstrates that the benzimidazole moiety partially compensates for the entropic penalty of a smaller substituent while retaining low-nanomolar affinity.
| Evidence Dimension | Inhibition constant (Ki) for α-L-fucosidase |
|---|---|
| Target Compound Data | Ki = 80 nM (0.00008 mM) |
| Comparator Or Baseline | (2S,3S,4R,5S)-2-[(biphenyl-4-ylamino)methyl]-5-methylpyrrolidine-3,4-diol: Ki = 40 nM (0.00004 mM) |
| Quantified Difference | Target is 2-fold less potent than the biphenyl analog; both compounds are in the low-nanomolar range (difference = 40 nM) |
| Conditions | Bovine kidney α-L-fucosidase (EC 3.2.1.51); colorimetric assay with p-nitrophenyl-α-L-fucopyranoside substrate; pH and temperature as detailed in Moreno-Clavijo et al. 2009 [1] |
Why This Matters
Procurement decisions between these two analogs should weigh the 2-fold potency advantage of the biphenyl derivative against the potentially simpler synthetic route and distinct hydrogen-bonding profile of the benzimidazole-containing target compound.
- [1] Moreno-Clavijo, E.; Carmona, A.T.; Vera-Ayoso, Y.; Moreno-Vargas, A.J.; Bello, C.; Vogel, P.; Robina, I. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases. Org. Biomol. Chem., 2009, 7, 1192–1202. View Source
